2-(Diethylamino)ethyl 4-methylbenzoate
Description
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-methylbenzoate |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)10-11-17-14(16)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
LDZVENZNKUFGHJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Amino vs. Methyl Groups: Replacing the methyl group in this compound with an amino group (as in 2-(Diethylamino)ethyl 4-aminobenzoate) increases polarity, enhancing water solubility but reducing lipid membrane permeability . Salt Formation: The hydrochloride salt of the parent compound (CAS 34320-71-3) exhibits improved aqueous solubility due to ionic character, making it more suitable for formulations requiring dissolution in polar solvents .
- Amino Group Variations: Diethylamino vs. Dimethylamino: Dimethylamino derivatives (e.g., CAS 10012-47-2) have reduced steric hindrance and basicity compared to diethylamino analogs, affecting their interaction with biological targets or acidic environments .
Physicochemical Properties
- Density and Solubility: The parent compound’s density (1.225 g/cm³) suggests moderate compactness, while its hydrochloride salt has a higher molecular weight (271.785 g/mol) due to chlorine incorporation . Hydrophobic derivatives like 2-(Diethylamino)ethyl 4-{[2-(octyloxy)benzoyl]amino}benzoate (CAS 26090-29-9) are likely insoluble in water, favoring organic solvents .
- Thermal Properties: Limited data on boiling/melting points are available, but the dimethylamino variant (CAS 10012-47-2) has a predicted boiling point of 346.6±22.0°C, reflecting its volatility .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 2-(Diethylamino)ethyl 4-methylbenzoate in synthetic batches?
- Methodological Answer : Employ a combination of HPLC (for purity assessment), NMR spectroscopy (¹H and ¹³C for structural confirmation), and mass spectrometry (ESI or EI-MS for molecular weight validation). For crystalline samples, X-ray crystallography can resolve stereochemical ambiguities . Safety data sheets (SDS) recommend verifying absence of residual solvents via GC-MS .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Monitor for color changes or precipitation, which may indicate decomposition .
Q. What safety precautions are critical during in vitro experiments with this compound?
- Methodological Answer : Use fume hoods and PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure. SDS data indicate potential irritation; prepare neutralizing agents (e.g., 1% acetic acid) for spills. Emergency protocols include rinsing exposed areas with water for 15 minutes and seeking medical evaluation .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized in esterification reactions?
- Methodological Answer : Optimize reaction conditions using DoE (Design of Experiments) . Key variables:
- Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity.
- Solvent : Anhydrous dichloromethane or THF improves esterification efficiency.
- Temperature : 0–5°C minimizes side reactions (e.g., diethylamino group oxidation).
Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and isolate via flash chromatography .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, solvent effects). Standardize protocols:
- Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity.
- Validate target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
Cross-reference data with structurally analogous compounds (e.g., 2-(dimethylamino)ethyl esters) to identify SAR trends .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., GPCRs or kinases). Calculate binding free energies (MM/PBSA) and validate predictions with mutagenesis studies . Physicochemical properties (LogP ~3.2) suggest moderate blood-brain barrier permeability .
Contradictions and Mitigation
- Synthetic Yield Variability : Literature reports range from 50–85% for similar esters. Mitigate via reagent purity control (e.g., anhydrous conditions) .
- Biological Activity Discrepancies : Inconsistent IC50 values may stem from assay pH or temperature differences. Replicate studies under standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
